![molecular formula C9H9BrO B173727 1-(2-Bromo-4-methylphenyl)ethanone CAS No. 103286-27-7](/img/structure/B173727.png)
1-(2-Bromo-4-methylphenyl)ethanone
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Description
1-(2-Bromo-4-methylphenyl)ethanone is a compound of interest in the field of organic synthesis. It is a versatile reagent that has been used in a variety of applications, ranging from drug synthesis to polymer synthesis. This compound is a highly reactive and has a wide range of reactivity and selectivity. In
Scientific Research Applications
Synthesis and Characterization
1-(2-Bromo-4-methylphenyl)ethanone is used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, which is characterized using various analytical techniques and shows significant antimicrobial activity (Viveka et al., 2013).
Antimicrobial Activity
Compounds synthesized using 1-(2-Bromo-4-methylphenyl)ethanone demonstrate antimicrobial properties. This is evident in the synthesis of specific derivatives that have shown significant activity against various microbes (Viveka et al., 2013).
Synthetic Methodology
The compound plays a crucial role in the development of synthetic methods for producing other chemicals. It's used in the synthesis of α,β-unsaturated ketones, which are important chalcone analogues. This involves an electron-transfer chain reaction mechanism (Curti et al., 2007).
Crystal Structure Analysis
1-(2-Bromo-4-methylphenyl)ethanone is also significant in crystallography studies. Its derivatives are analyzed using X-ray diffraction techniques to understand their molecular and crystal structures (Viveka et al., 2013).
properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUTYGRAHPHFBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461243 |
Source
|
Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103286-27-7 |
Source
|
Record name | 1-(2-BROMO-4-METHYLPHENYL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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